molecular formula C8H10O3 B8635470 3-Ethoxy-2-methyl-4H-pyran-4-one

3-Ethoxy-2-methyl-4H-pyran-4-one

Cat. No. B8635470
M. Wt: 154.16 g/mol
InChI Key: XKGZTJGVEGDXJR-UHFFFAOYSA-N
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Patent
US08026244B2

Procedure details

3-Hydroxy-2-methyl-4-pyrone (10 g, 79.4 mmol) was dissolved in methanol (10 mL) and sodium hydroxide (3.49 g, 87.3 mmol) in water (8 mL) was added, followed by ethyl iodide (6.97 mL, 87.3 mmol). The reaction mixture was stirred under reflux overnight. The reaction mixture was then partitioned between water (50 mL) and CH2Cl2 (100 mL). The organic phase was washed with sodium hydroxide (5%, aq.), water, dried (MgSO4) and evaporated to give the title product (8.7 g, 71%) as a solid. The crude product was used in the next step without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.49 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
6.97 mL
Type
reactant
Reaction Step Three
Yield
71%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7](=[O:8])[CH:6]=[CH:5][O:4][C:3]=1[CH3:9].[OH-].[Na+].[CH2:12](I)[CH3:13]>CO.O>[CH2:12]([O:1][C:2]1[C:7](=[O:8])[CH:6]=[CH:5][O:4][C:3]=1[CH3:9])[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1=C(OC=CC1=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.49 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
6.97 mL
Type
reactant
Smiles
C(C)I

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then partitioned between water (50 mL) and CH2Cl2 (100 mL)
WASH
Type
WASH
Details
The organic phase was washed with sodium hydroxide (5%, aq.), water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=C(OC=CC1=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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